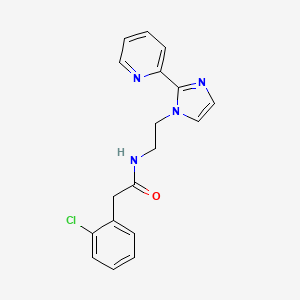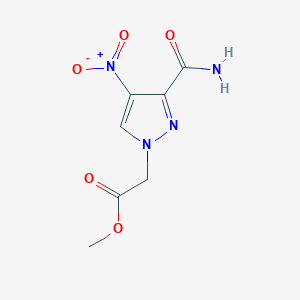
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is involved in regulating immune responses and is found on various cell types, including T cells, B cells, and myeloid cells. CPI-444 has shown potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but not well-developed process in organic synthesis . This compound is utilized in a radical approach to catalyze protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Imidazo[1,2-a]pyridines
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound “2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide” is used in the synthesis of this moiety from easily available chemicals .
Material Science Applications
The compound is also useful in material science because of its structural character . It is used in the synthesis of materials that require the imidazopyridine moiety .
Anticonvulsant Drug Development
The compound is used in the development of new anticonvulsant drugs . It is part of a new class of broad-spectrum anticonvulsants derived from Disopyramide .
Cardiac Safety Research
The compound is used in research related to cardiac safety . It is part of a study investigating the cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)13-17(24)21-9-11-23-12-10-22-18(23)16-7-3-4-8-20-16/h1-8,10,12H,9,11,13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTQBARTAQGBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CN=C2C3=CC=CC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)

![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389932.png)

![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)

![4-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2389938.png)
![2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2389942.png)